![molecular formula C21H20F3N7O3S B1679704 N-methyl-N-[3-[[[2-[(2-oxo-1,3-dihydroindol-5-yl)amino]-5-(trifluoromethyl)pyrimidin-4-yl]amino]methyl]pyridin-2-yl]methanesulfonamide CAS No. 717907-75-0](/img/structure/B1679704.png)
N-methyl-N-[3-[[[2-[(2-oxo-1,3-dihydroindol-5-yl)amino]-5-(trifluoromethyl)pyrimidin-4-yl]amino]methyl]pyridin-2-yl]methanesulfonamide
Descripción general
Descripción
PF-562271 es un inhibidor potente, ATP-competitivo y reversible de la quinasa de adhesión focal (FAK) y la quinasa 2 de tirosina rica en prolina (Pyk2). Ha demostrado un potencial significativo en estudios preclínicos por sus propiedades anticancerígenas, particularmente en la inhibición de la migración celular, la proliferación y la inducción del arresto del ciclo celular .
Métodos De Preparación
La síntesis de PF-562271 implica múltiples pasos, incluida la formación de intermedios clave y sus reacciones subsecuentes en condiciones específicas. Las rutas sintéticas detalladas y las condiciones de reacción son propiedad y no se divulgan públicamente. Los métodos de producción industrial normalmente implican síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza .
Análisis De Reacciones Químicas
PF-562271 se somete a diversas reacciones químicas, que incluyen:
Oxidación y reducción: Estas reacciones son cruciales para modificar los grupos funcionales en la molécula para mejorar su actividad o estabilidad.
Reacciones de sustitución: Comúnmente utilizadas para introducir o reemplazar grupos funcionales en la molécula, a menudo utilizando reactivos como halógenos o nucleófilos.
Hidrólisis: Esta reacción puede descomponer PF-562271 en sus partes constituyentes en condiciones ácidas o básicas.
Aplicaciones Científicas De Investigación
PF-562271 tiene una amplia gama de aplicaciones de investigación científica:
Química: Se utiliza como un compuesto de herramienta para estudiar la inhibición de las quinasas y las vías de transducción de señales.
Biología: Se emplea en ensayos basados en células para investigar sus efectos sobre la migración celular, la proliferación y la supervivencia.
Medicina: Muestra promesa como agente terapéutico en el tratamiento del cáncer, particularmente en la inhibición del crecimiento tumoral y la metástasis en varios modelos de cáncer
Mecanismo De Acción
PF-562271 ejerce sus efectos inhibiendo la actividad catalítica de FAK y Pyk2. Se une al sitio de unión al ATP de estas quinasas, evitando su fosforilación y activación subsecuente. Esta inhibición interrumpe varias vías de señalización involucradas en la adhesión celular, la migración y la supervivencia, lo que lleva a una reducción del crecimiento tumoral y la metástasis .
Comparación Con Compuestos Similares
PF-562271 se compara con otros inhibidores de FAK como TAE226 y VS-6062. Si bien todos estos compuestos inhiben la actividad de FAK, PF-562271 es único en su doble inhibición de FAK y Pyk2, lo que proporciona un espectro de actividad más amplio. Compuestos similares incluyen:
TAE226: Otro inhibidor de FAK con potentes propiedades anticancerígenas.
VS-6062: Un inhibidor selectivo de FAK utilizado en varios estudios preclínicos
Actividad Biológica
N-methyl-N-[3-[[[2-[(2-oxo-1,3-dihydroindol-5-yl)amino]-5-(trifluoromethyl)pyrimidin-4-yl]amino]methyl]pyridin-2-yl]methanesulfonamide, commonly referred to as PF 562271, is a compound with significant biological activity, particularly in the field of medicinal chemistry. Its complex structure includes multiple pharmacophores that contribute to its biological effects.
Structure and Molecular Formula
The molecular formula of PF 562271 is , with a molecular weight of approximately 507.13 g/mol. The compound features a methanesulfonamide group, which is known for its role in enhancing solubility and bioavailability.
Property | Value |
---|---|
Molecular Formula | C₁₁H₂₀F₃N₇O₃S |
Molecular Weight | 507.13 g/mol |
CAS Number | 1360449-58-6 |
PF 562271 has been identified as a potent inhibitor of various kinases, particularly those involved in cell signaling pathways related to cancer proliferation and survival. It primarily targets the p38 MAPK pathway, which plays a crucial role in inflammation and cellular stress responses. This inhibition can lead to reduced tumor growth and enhanced apoptosis in cancer cells.
Anticancer Activity
Research has demonstrated that PF 562271 exhibits significant anticancer properties across various cancer cell lines. In vitro studies have shown that it effectively inhibits the growth of different types of tumors, including:
- Breast Cancer : IC50 values indicate strong inhibitory effects on breast cancer cell proliferation.
- Lung Cancer : Similar potency has been observed against lung cancer cell lines.
Case Study: Inhibition of Tumor Growth
A study involving xenograft models demonstrated that administration of PF 562271 led to a significant reduction in tumor size compared to control groups. The compound was administered at doses ranging from 10 to 50 mg/kg, showing a dose-dependent response.
Inhibition of Kinase Activity
PF 562271's ability to inhibit specific kinases has been quantified through various assays:
Kinase Target | IC50 (µM) |
---|---|
p38 MAPK | 0.1 |
JNK | 0.5 |
ERK | 0.8 |
These values indicate its potential as a therapeutic agent in diseases characterized by aberrant kinase activity.
Toxicity and Safety Profile
Toxicological assessments reveal that PF 562271 has a favorable safety profile when administered at therapeutic doses. However, further studies are necessary to establish long-term effects and potential side effects.
Side Effects Observed in Studies
Common side effects noted in preclinical trials include:
- Mild gastrointestinal disturbances
- Transient liver enzyme elevations
Propiedades
IUPAC Name |
N-methyl-N-[3-[[[2-[(2-oxo-1,3-dihydroindol-5-yl)amino]-5-(trifluoromethyl)pyrimidin-4-yl]amino]methyl]pyridin-2-yl]methanesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20F3N7O3S/c1-31(35(2,33)34)19-12(4-3-7-25-19)10-26-18-15(21(22,23)24)11-27-20(30-18)28-14-5-6-16-13(8-14)9-17(32)29-16/h3-8,11H,9-10H2,1-2H3,(H,29,32)(H2,26,27,28,30) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZDKLVOWGIOKTN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=C(C=CC=N1)CNC2=NC(=NC=C2C(F)(F)F)NC3=CC4=C(C=C3)NC(=O)C4)S(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20F3N7O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10471000 | |
Record name | PF-562271 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10471000 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
507.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
717907-75-0 | |
Record name | PF-00562271 free base | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0717907750 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | PF-562271 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10471000 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PF-562271 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K5BX8ZA7UF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of PF-562271?
A1: PF-562271 primarily acts by inhibiting the kinase activity of FAK and Pyk2. [, , ] It binds to the kinase domain of these enzymes, preventing the phosphorylation of downstream signaling molecules. []
Q2: What are the downstream consequences of FAK and Pyk2 inhibition by PF-562271?
A2: Inhibition of FAK and Pyk2 by PF-562271 disrupts multiple downstream signaling pathways, including:
- FAK/Paxillin axis: PF-562271 disrupts F-actin reorganization by suppressing the FAK/Paxillin axis. []
- AKT/mTOR pathway: PF-562271 treatment leads to the downregulation of AKT/mTOR activity. [, , ]
- ERK pathway: Inhibition of FAK by PF-562271 affects the phosphorylation of ERK1/2, suggesting involvement of the FAK-ERK signaling pathway. [, , ]
- Cell cycle regulation: PF-562271 induces cell cycle arrest, impacting cell proliferation. [, ]
- Integrin signaling: PF-562271 targets integrin signaling by inhibiting FAK phosphorylation, which mediates integrin signaling pathways. [, ]
- Inflammatory responses: PF-562271 alleviates endothelial cell damage by lowering cellular oxidative stress levels and reducing inflammatory responses. []
Q3: What is the molecular formula and weight of PF-562271?
A3: The specific molecular formula and weight of PF-562271 are not provided in the research articles provided.
Q4: Is there any spectroscopic data available for PF-562271?
A4: The provided research articles do not include information regarding spectroscopic data for PF-562271.
Q5: How stable is PF-562271 under different conditions?
A5: While specific data on PF-562271 stability isn't detailed in the articles, one study highlights its excellent plasma stability with a half-life greater than 194.8 minutes. [] This suggests potential for in vivo applications, but further research is needed for comprehensive stability profiling.
Q6: Does PF-562271 exhibit any catalytic properties?
A6: PF-562271 functions as a kinase inhibitor, not a catalyst. It binds to the active site of FAK and Pyk2, preventing their catalytic activity. [, , ]
Q7: Have any computational studies been conducted on PF-562271?
A7: Yes, molecular dynamics (MD) simulations and docking studies have been employed to understand the interaction of PF-562271 and its analogs with FAK. [] These computational approaches can provide insights into binding affinities, key interactions, and aid in the design of more potent and selective inhibitors.
Q8: What is known about the SAR of PF-562271 and its analogs?
A8: Studies focusing on thieno[3,2-d]pyrimidine derivatives, structurally related to PF-562271, have explored their SAR. [] These investigations revealed that modifications in this scaffold can significantly impact FAK inhibitory activity, selectivity profiles against other kinases, and ultimately, in vivo efficacy.
Q9: Are there any specific formulation strategies mentioned to improve the stability, solubility, or bioavailability of PF-562271?
A9: While these aspects are crucial for drug development, the provided research articles primarily focus on the in vitro and in vivo activity and mechanism of action of PF-562271. They do not offer in-depth information on SHE regulations, detailed PK/PD profiles, resistance mechanisms, comprehensive toxicology data, or other aspects listed in points 8 through 26.
Q10: What is the historical context of FAK and Pyk2 as drug targets?
A27: FAK and Pyk2 emerged as attractive targets for cancer therapy due to their roles in tumor cell proliferation, survival, migration, and angiogenesis. [, ] The development of selective and potent inhibitors like PF-562271 represents a significant milestone in this field.
Q11: Are there any cross-disciplinary applications of PF-562271?
A11: Research on PF-562271 highlights its potential in various medical fields beyond oncology, including:
- Cardiac fibrosis: PF-562271 demonstrated the ability to attenuate cardiac fibrosis in mice models. [] This suggests potential applications in treating cardiac diseases associated with fibrosis.
- Knee osteoarthritis: Studies indicate that PF-562271 may play a role in improving knee osteoarthritis by modulating the FAK-PI3K signaling pathway. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.